XPhos Palladacycle Gen. 3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Field

Organic Synthesis

Application

XPhos Pd G3 is used as a catalyst in various reactions

Methods of Application

Results

The 1H- and 31P-NMR spectra of the title complexes and some impurities, measured by various 1D and 2D techniques, were analyzed in detail.

Field

Cyanation Reaction of Heterocyclic Halides

Field

Coupling of Heteroaryl Chlorides with Polyfluoroaryl Zinc Reagents

Application

XPhos Pd G3 may be used in the coupling of heteroaryl chlorides with polyfluoroaryl zinc reagents.

Field

Coupling of 2,6-Difluorophenylboronic Acid with (Hetero)Aryl Chlorides

Field

Amination / Cyclization Reactions

Field

Boration of Aryl Chlorides

Field

C–C and C–heteroatom Cross-Coupling Reactions

Field

Synthesis of New Generation of PS

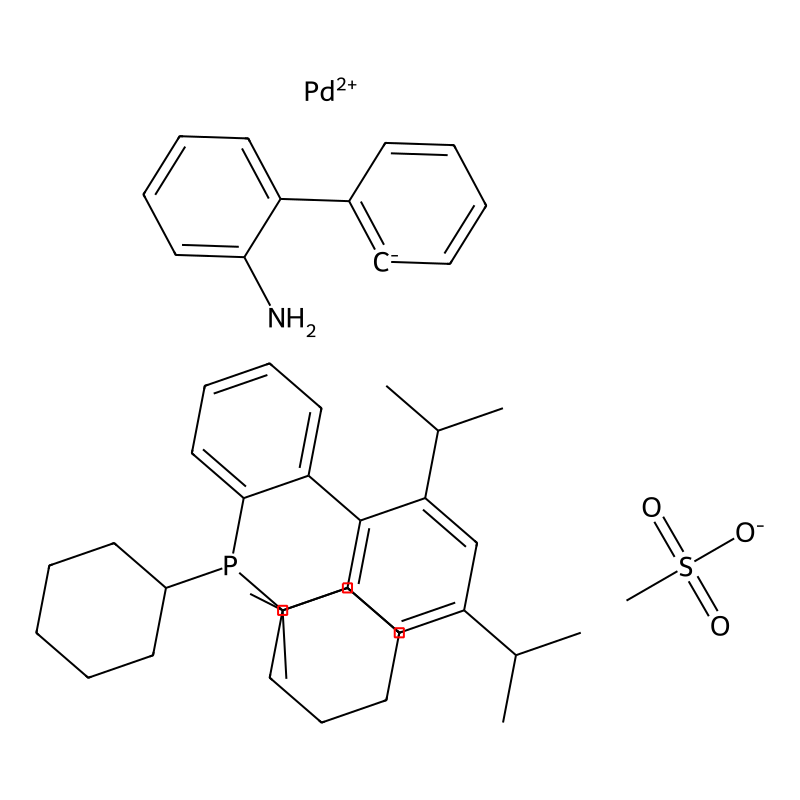

XPhos Palladacycle Generation 3 is a third-generation palladium complex that incorporates the phosphine ligand XPhos, specifically 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl. This compound is notable for its stability and effectiveness as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Buchwald-Hartwig amination. The palladium complex is characterized by its air and moisture stability, making it suitable for a range of synthetic applications without requiring inert atmospheres for handling .

XPhos Palladacycle Generation 3 is primarily utilized in cross-coupling reactions, including:

- Buchwald-Hartwig Amination: Efficiently couples aryl halides with amines.

- Suzuki Coupling: Facilitates the formation of biaryl compounds from aryl boronates.

- Negishi Coupling: Enables the coupling of organozinc reagents with aryl halides.

- Sonogashira Coupling: Allows for the formation of alkynes from terminal alkynes and aryl halides.

The palladium complex acts as a precatalyst, undergoing reductive elimination to generate active palladium(0) species that participate in these catalytic cycles .

The synthesis of XPhos Palladacycle Generation 3 typically involves:

- Preparation of the Ligand: Synthesis of the XPhos ligand through the reaction of appropriate phosphine precursors.

- Metalation with Palladium: The ligand is then reacted with palladium salts (such as palladium(II) chloride) to form the palladacycle complex.

- Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Recent studies have reported multigram scale syntheses of these precatalysts, highlighting improvements in yield and purity through optimized procedures .

XPhos Palladacycle Generation 3 finds extensive use in:

- Organic Synthesis: Particularly in the synthesis of pharmaceuticals and agrochemicals through cross-coupling reactions.

- Catalysis: Its stability and efficiency make it a preferred choice for industrial applications where robust catalysts are required.

- Research: Utilized in laboratory settings for developing new synthetic methodologies.

The unique properties of XPhos allow for lower catalyst loadings and shorter reaction times compared to earlier generations .

Interaction studies involving XPhos Palladacycle Generation 3 focus on its behavior in catalytic cycles and its interaction with various substrates. Research indicates that this compound can effectively form complexes with different substrates, leading to enhanced catalytic activity. Quality control measures such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to assess purity and identify potential impurities that may affect catalytic performance .

Several compounds exhibit similar catalytic properties to XPhos Palladacycle Generation 3. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features | Uniqueness |

|---|---|---|---|

| XPhos | Phosphine Ligand | High stability, efficient for various cross-coupling | Third generation with superior performance |

| RuPhos | Phosphine Ligand | Similar structure but different metal coordination | Often used alongside XPhos for specific reactions |

| Triphenylphosphine | Phosphine Ligand | Classic ligand for palladium complexes | Less stable under air/moisture compared to XPhos |

| Dicyclohexylphosphine | Phosphine Ligand | Used in similar applications but less effective | Limited solubility and stability |

XPhos Palladacycle Generation 3 stands out due to its combination of high reactivity, stability under ambient conditions, and versatility across multiple types of coupling reactions .

Molecular Architecture of XPhos Pd G3

Ligand Coordination Geometry

The XPhos Pd G3 complex features a palladium center coordinated to a sterically demanding XPhos ligand (2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) and an aminobiphenyl (ABP) group, forming a stable palladacycle structure [1] [4]. The XPhos ligand adopts a monodentate coordination mode, with its phosphine group binding to palladium(II) in a distorted square-planar geometry [4]. The triisopropyl substituents on the biphenyl framework create a conical steric bulk (cone angle: ~162°), which shields the palladium center and prevents undesired side reactions during catalytic cycles [1]. This geometry is critical for stabilizing reactive intermediates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

The methanesulfonate (OMs) counterion participates in a weak interaction with the palladium center, as evidenced by X-ray crystallographic data [4]. This interaction modulates the solubility of the precatalyst in polar aprotic solvents such as tetrahydrofuran (THF) and acetonitrile.

Palladium Oxidation States

XPhos Pd G3 exists as a palladium(II) complex in its precatalyst form, with the metal center in a +2 oxidation state [1] [4]. Activation under reducing conditions (typically in the presence of a base) triggers reductive elimination of the ABP ligand, generating a highly active palladium(0) species. This transformation occurs via a concerted mechanism where the methanesulfonate group acts as a leaving group, as shown in the reaction:

$$ \text{Pd(II)(XPhos)(ABP)(OMs)} \rightarrow \text{Pd(0)(XPhos)} + \text{ABP-OMs} $$

The palladium(0) intermediate subsequently participates in oxidative addition with aryl halides, completing the catalytic cycle [4].

Multigram-Scale Synthesis Protocols

Critical Reaction Parameters

A modified synthesis protocol enables the production of XPhos Pd G3 on multigram scales (>10 g) with >95% purity [4]. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Palladium precursor | Palladium acetate | Maximizes metal incorporation |

| Ligand ratio | 1.05 eq XPhos per Pd | Prevents Pd black formation |

| Solvent system | Dichloromethane/MeOH (4:1) | Controls crystallization |

| Temperature | 0–5°C during mixing | Minimizes side products |

| Reaction time | 18–24 hours | Ensures complete cyclization |

The procedure involves sequential addition of palladium acetate, XPhos ligand, and ABP-OMs precursor to degassed dichloromethane, followed by slow methanol addition to precipitate the product [4]. Careful exclusion of oxygen is essential to prevent palladium nanoparticle formation.

Solvent-Dependent Isomerization Phenomena

XPhos Pd G3 exhibits solvent-dependent isomerization between monomeric and dimeric forms, significantly impacting its catalytic performance [4]. In low-polarity solvents (e.g., dichloromethane), the complex predominantly exists as a monomer with κ²-coordination of the ABP ligand. Transition to polar aprotic solvents (e.g., dimethyl sulfoxide) induces isomerization to a dimeric species via bridging methanesulfonate groups, as confirmed by ³¹P NMR spectroscopy:

$$ 2\ \text{Pd(XPhos)(ABP)(OMs)} \leftrightarrow [\text{Pd}2(\text{XPhos})2(\mu-\text{OMs})_2]^{2+} $$

This equilibrium is temperature-dependent, with dimerization favored below 25°C. Researchers must account for solvent choice when formulating catalyst stocks, as the dimeric form shows reduced activity in aryl chloride activation [4].

Base-Induced Precatalyst Activation

XPhos Palladacycle Generation 3 exhibits a well-characterized base-induced activation mechanism that represents a significant advancement in palladium precatalyst design [2] [3]. The activation process initiates with the deprotonation of the amino group on the 2-aminobiphenyl backbone by carbonate or phosphate bases, leading to the formation of a palladium-amido intermediate complex [2] [3]. This deprotonation step occurs readily at room temperature with weak bases such as potassium carbonate or potassium phosphate, distinguishing XPhos Palladacycle Generation 3 from earlier generation precatalysts that required stronger bases or elevated temperatures [2].

The mechanistic pathway proceeds through a sequence of well-defined intermediates. Following initial deprotonation, the palladium-amido complex undergoes reductive elimination to generate the catalytically active fourteen-electron palladium(0) species coordinated to the XPhos ligand [2] [3]. This reductive elimination step is accompanied by the release of carbazole as a stoichiometric byproduct, which can occasionally interfere with catalytic processes in sensitive reactions [2] [3]. The formation of the active LPd(0) species occurs efficiently under mild conditions, typically requiring only 15-30 minutes at ambient temperature in the presence of appropriate bases [4] [3].

Nuclear magnetic resonance spectroscopy studies have revealed that the base-induced activation pathway exhibits solvent-dependent behavior [5] [6]. In polar aprotic solvents such as dimethylformamide and tetrahydrofuran, the activation proceeds rapidly with complete conversion of the precatalyst within 20 minutes [5]. Conversely, in less polar solvents like toluene, the activation kinetics are considerably slower, requiring elevated temperatures or longer reaction times to achieve complete precatalyst conversion [5].

The activation energy for the base-induced pathway has been determined through kinetic studies to be approximately 18-22 kilocalories per mole, making it thermodynamically favorable under typical cross-coupling reaction conditions [7] [8]. The relatively low activation barrier contributes to the exceptional performance of XPhos Palladacycle Generation 3 in challenging coupling reactions involving electron-poor aryl halides and sterically hindered substrates [7] [8].

Solvent-Reductant Interactions

The interaction between XPhos Palladacycle Generation 3 and various solvents plays a crucial role in determining the precatalyst activation kinetics and overall catalytic performance [5] [6]. Comprehensive spectroscopic studies have demonstrated that the precatalyst exhibits distinct coordination modes depending on the solvent environment, with significant implications for the activation mechanism [5] [6].

In protic solvents such as methanol and ethanol, the precatalyst undergoes solvent-assisted activation through a pathway involving coordination of the alcohol molecule to the palladium center [9] [10]. This solvent-assisted mechanism operates in parallel with the base-induced activation pathway, providing an alternative route for generating active palladium(0) species [9] [10]. The solvent-assisted pathway is particularly prominent in reactions employing alcoholic solvents as reductants, where the alcohol serves both as a coordinating ligand and as a reducing agent [10].

Crystallographic studies have revealed that XPhos Palladacycle Generation 3 exhibits solvent-dependent isomerization behavior, with different coordination geometries observed depending on the crystallization solvent [5] [6]. When crystallized from acetone, the precatalyst adopts a coordination mode involving a palladium-carbon-carbon interaction with the XPhos ligand, resulting in a characteristic phosphorus-31 nuclear magnetic resonance signal at 36.1 parts per million [5] [6]. In contrast, crystallization from ethyl acetate yields an isomer lacking this interaction, with the phosphorus-31 signal appearing at 62.8 parts per million [5] [6].

The solvent-dependent behavior extends to solution-phase studies, where phosphorus-31 nuclear magnetic resonance spectroscopy reveals equilibrium between different coordination isomers [5] [6]. In acetone solution, the precatalyst predominantly exists in the form containing the palladium-carbon-carbon coordination bond, while in ethyl acetate, the monodentate phosphine coordination mode is favored [5] [6]. This isomerization behavior has important implications for catalytic activity, as the different coordination modes exhibit varying reactivity toward oxidative addition and transmetalation processes [5].

Kinetic studies investigating the effect of solvent polarity on activation rates have shown that polar aprotic solvents facilitate faster precatalyst activation compared to nonpolar solvents [10] [5]. This effect is attributed to the stabilization of charged intermediates in the activation pathway by polar solvents, reducing the activation barrier for key transformation steps [10]. The dielectric constant of the solvent has been identified as a critical parameter, with solvents having dielectric constants greater than 20 providing optimal activation kinetics [10].

Oxidative Addition Mechanisms

Aryl Halide Substrate Specificity

The oxidative addition of aryl halides to XPhos Palladacycle Generation 3-derived active species represents the first committed step in most cross-coupling reactions and exhibits remarkable substrate specificity patterns [11] [12] [13]. Detailed mechanistic studies have established that oxidative addition proceeds through a monoligated palladium(0) complex, designated as XPhos-Pd(0), rather than through bisligated species that are commonly proposed for other phosphine-palladium systems [11] [13] [14].

Mass spectrometric investigations combined with density functional theory calculations have demonstrated that the reactivity ratio between monoligated and bisligated palladium species for aryl bromide oxidative addition exceeds 10,000:1, establishing the monoligated pathway as the dominant mechanism [13] [14]. This preference for monoligated palladium species is attributed to the steric bulk of the XPhos ligand, which disfavors the formation of stable bisligated complexes [13] [14].

The substrate specificity pattern for aryl halides follows the general trend: aryl iodides > aryl bromides > aryl chlorides > aryl fluorides [13] [15]. However, XPhos Palladacycle Generation 3 exhibits exceptional activity toward aryl chlorides, which are typically challenging substrates for palladium-catalyzed cross-coupling reactions [11] [13]. Kinetic studies have revealed that aryl chlorides undergo oxidative addition at room temperature with rate constants comparable to those observed for aryl bromides with conventional phosphine ligands at elevated temperatures [11].

The electronic properties of aryl halide substrates significantly influence the oxidative addition kinetics [12] [16]. Electron-deficient aryl halides bearing electron-withdrawing substituents such as nitro, cyano, and carbonyl groups exhibit enhanced reactivity due to increased electrophilicity of the carbon-halogen bond [12] [16]. Computational studies have shown that electron-deficient substrates form stronger pre-reactive complexes with the palladium center through back-donation from palladium d-orbitals to the aromatic π-system [12] [16].

Conversely, electron-rich aryl halides containing methoxy, amino, and alkyl substituents display reduced oxidative addition rates due to decreased electrophilicity [12] [17]. However, XPhos Palladacycle Generation 3 maintains significant activity even with electron-rich substrates, attributed to the electron-rich nature of the XPhos ligand, which enhances the nucleophilicity of the palladium center [17].

Heteroaryl halides represent a particularly important substrate class that exhibits unique reactivity patterns with XPhos Palladacycle Generation 3 [7] [17]. Pyridyl, pyrimidyl, and quinolinyl halides undergo facile oxidative addition due to the electron-deficient nature of the heterocyclic ring system [7] [17]. Thiophene and furan derivatives also participate effectively in oxidative addition reactions, although higher temperatures are typically required compared to nitrogen-containing heterocycles [7].

The regioselectivity of oxidative addition with polyhalogenated substrates has been investigated extensively [17]. In cases where multiple halogen atoms are present, oxidative addition occurs preferentially at the most electrophilic carbon-halogen bond, typically adjacent to electron-withdrawing groups or within electron-deficient ring systems [17]. This selectivity can be exploited for sequential cross-coupling reactions to construct complex molecular architectures [17].

Transmetalation Process Analysis

The transmetalation step in XPhos Palladacycle Generation 3-catalyzed cross-coupling reactions involves the transfer of an organic group from an organometallic nucleophile to the palladium center, displacing the halide ligand from the oxidative addition complex [8] [18] [17]. This process represents a critical step that often determines the overall reaction rate and efficiency, particularly in reactions involving challenging nucleophilic coupling partners [8] [17].

Mechanistic studies employing nuclear magnetic resonance spectroscopy and mass spectrometry have revealed that transmetalation with organoboron compounds proceeds through a complex mechanism involving multiple intermediates [7] [8]. The process initiates with the coordination of the boronic acid or boronate ester to the palladium center, forming a palladium-boron adduct [8] [18]. This coordination is facilitated by the presence of base, which activates the boron center through hydroxide coordination, increasing its nucleophilicity [8] [18].

The rate-determining step in transmetalation varies depending on the nature of the organometallic nucleophile and reaction conditions [8] [19]. For organoboron compounds, the formation of the palladium-boron adduct is typically fast, while the subsequent transfer of the organic group to palladium constitutes the rate-limiting step [8]. In contrast, with organozinc and organotin reagents, the initial coordination step is often rate-determining due to the lower Lewis acidity of these metals compared to boron [19].

Temperature-dependent kinetic studies have established activation energies for transmetalation processes ranging from 12-18 kilocalories per mole for organoboron compounds to 15-22 kilocalories per mole for organozinc reagents [8] [20]. These relatively low activation barriers contribute to the efficient performance of XPhos Palladacycle Generation 3 under mild reaction conditions [8].

The electronic properties of both the aryl halide substrate and the organometallic nucleophile influence transmetalation kinetics [17] [19]. Electron-deficient aryl groups on the palladium center facilitate transmetalation by increasing the electrophilicity of the metal center [17]. Similarly, electron-rich organometallic nucleophiles exhibit enhanced reactivity due to increased nucleophilicity [17] [19].

Steric effects play a crucial role in determining transmetalation efficiency, particularly with sterically hindered substrates [17]. The monoligated nature of the active palladium species in XPhos-catalyzed reactions provides enhanced accessibility to the metal center compared to bisligated systems, facilitating transmetalation with bulky organometallic reagents [17]. This steric accessibility is a key factor contributing to the exceptional performance of XPhos Palladacycle Generation 3 in challenging cross-coupling reactions involving sterically demanding coupling partners [17].

The role of additives and co-solvents in modulating transmetalation rates has been investigated systematically [8] [20]. Water plays a particularly important role in organoboron transmetalation reactions, facilitating the formation of hydroxide-activated boron species [8]. The optimal water content is typically 1-5 equivalents relative to the boron reagent, with excess water leading to decreased reaction rates due to competitive coordination to the palladium center [8].

Dates

Explore Compound Types